molecular formula C20H16Cl3NO3 B1600312 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde CAS No. 278597-32-3

2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde

Cat. No. B1600312
Key on ui cas rn: 278597-32-3
M. Wt: 424.7 g/mol
InChI Key: OHOTZYGKYWARCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07319109B2

Procedure details

A mixture of 4-(chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole (1 g, 3.28 mmol), 2-chloro-4-hydroxybenzaldehyde (498 mg, 3.18 mmol), potassium carbonate (431 mg, 3.12 mmol), sodium iodide (98 mg, 0.66 mmol) in acetone (20 mL) was refluxed for 5 h. The reaction was concentrated and the residue was partitioned with ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and condensed to a residue which was chromatographed on silica gel eluting with 200% ethyl acetate/hexanes. Yield=0.98 g (71%) of 2-chloro-4-{[3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl]methoxy}-benzaldehyde.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
431 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4]([C:11]2[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:18])=[N:5][O:6][C:7]=1[CH:8]([CH3:10])[CH3:9].[Cl:19][C:20]1[CH:27]=[C:26]([OH:28])[CH:25]=[CH:24][C:21]=1[CH:22]=[O:23].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CC(C)=O>[Cl:19][C:20]1[CH:27]=[C:26]([O:28][CH2:2][C:3]2[C:4]([C:11]3[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:12]=3[Cl:18])=[N:5][O:6][C:7]=2[CH:8]([CH3:10])[CH3:9])[CH:25]=[CH:24][C:21]=1[CH:22]=[O:23] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClCC=1C(=NOC1C(C)C)C1=C(C=CC=C1Cl)Cl
Name
Quantity
498 mg
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)O
Name
Quantity
431 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
98 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned with ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed to a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel eluting with 200% ethyl acetate/hexanes

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=O)C=CC(=C1)OCC=1C(=NOC1C(C)C)C1=C(C=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.